N-Cbz-2-(4-methoxyphenyl)isopropylamine CAS 1403483-88-4 properties
N-Cbz-2-(4-methoxyphenyl)isopropylamine CAS 1403483-88-4 properties
The following technical guide details the properties, synthesis, and applications of N-Cbz-2-(4-methoxyphenyl)isopropylamine (CAS 1403483-88-4).
Structural Characterization, Synthesis, and Application Protocols
Executive Summary & Chemical Identity
N-Cbz-2-(4-methoxyphenyl)isopropylamine , formally identified as Benzyl (2-(4-methoxyphenyl)propan-2-yl)carbamate , is a specialized carbamate-protected tertiary amine intermediate. Unlike common phenethylamine derivatives (such as 4-methoxyamphetamine), this compound features a gem-dimethyl substitution pattern at the benzylic position.
This structural motif—a p-methoxycumyl amine skeleton protected by a benzyloxycarbonyl (Cbz) group—serves as a critical building block in medicinal chemistry. It is utilized to introduce conformationally restricted amine functionalities that resist metabolic
Core Chemical Data
| Property | Specification |
| CAS Number | 1403483-88-4 |
| IUPAC Name | Benzyl (2-(4-methoxyphenyl)propan-2-yl)carbamate |
| Synonyms | N-Cbz-p-methoxycumylamine; (2-(4-Methoxyphenyl)propan-2-yl)carbamic acid benzyl ester |
| Molecular Formula | |
| Molecular Weight | 299.37 g/mol |
| SMILES | O=C(OCC1=CC=CC=C1)NC(C)(C2=CC=C(OC)C=C2)C |
| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in Water |
| Electronic Character | Electron-rich aromatic system (p-OMe); Sterically hindered tertiary amine |
Physicochemical Properties & Stability Profile
The compound exhibits unique stability characteristics driven by the tertiary benzylic carbon .
-
Steric Hindrance: The gem-dimethyl group creates significant steric bulk around the nitrogen atom. This reduces the nucleophilicity of the carbamate nitrogen, making it resistant to unwanted N-alkylation side reactions during subsequent synthetic steps.
-
Acid Sensitivity: While the Cbz group is generally stable to mild acid, the underlying p-methoxycumyl cation is highly stabilized by resonance. Consequently, this compound may exhibit higher lability under strong acidic conditions (e.g., TFA/DCM) compared to secondary Cbz-amines, potentially leading to C-N bond cleavage rather than just deprotection.
-
Metabolic Blockade: In drug discovery contexts, the gem-dimethyl group prevents the action of Monoamine Oxidases (MAO) and Cytochrome P450s that typically target the
-proton of primary amines.
Synthetic Methodology
The synthesis of CAS 1403483-88-4 requires precise control of pH and temperature to prevent the formation of isocyanate byproducts or hydrolysis of the tertiary amine.
3.1. Reaction Pathway (Graphviz Visualization)
The following diagram illustrates the standard synthetic workflow and critical decision points.
Caption: Step-wise synthesis of N-Cbz-2-(4-methoxyphenyl)isopropylamine via Schotten-Baumann conditions.
3.2. Detailed Experimental Protocol
Objective: Synthesis of 10g batch of N-Cbz-2-(4-methoxyphenyl)isopropylamine.
Reagents:
-
2-(4-methoxyphenyl)propan-2-amine (1.0 eq)
-
Benzyl chloroformate (Cbz-Cl) (1.1 eq)
-
Sodium Carbonate (
) (2.0 eq) -
Solvents: Dichloromethane (DCM), Water.
Procedure:
-
Preparation: In a 500 mL round-bottom flask, dissolve 2-(4-methoxyphenyl)propan-2-amine (10.0 g, 60.5 mmol) in DCM (100 mL).
-
Base Addition: Add a solution of
(12.8 g, 121 mmol) in water (100 mL). Cool the biphasic mixture to 0°C using an ice bath. -
Acylation: Add Benzyl chloroformate (11.3 g, 9.5 mL, 66.5 mmol) dropwise over 30 minutes. Vigorous stirring is essential to ensure interphase mass transfer.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor reaction progress via TLC (Hexane:EtOAc 4:1). The starting amine (polar) should disappear, replaced by the less polar carbamate spot (
). -
Workup: Separate the organic layer. Extract the aqueous layer once with DCM (50 mL). Combine organic layers and wash sequentially with:
-
0.1 M HCl (50 mL) – Critical Step: Removes unreacted amine.
-
Saturated
(50 mL). -
Brine (50 mL).
-
-
Drying: Dry over anhydrous
, filter, and concentrate under reduced pressure to yield a viscous oil or low-melting solid. -
Purification: If necessary, purify via flash chromatography on silica gel (Gradient: 0-20% EtOAc in Hexanes).
Deprotection Strategies
Removing the Cbz group from this specific tertiary amine requires selecting conditions that avoid generating the stable p-methoxycumyl carbocation, which would lead to fragmentation.
Method A: Catalytic Hydrogenolysis (Preferred)
This method is orthogonal to acid-sensitive groups and preserves the C-N bond integrity.
-
Catalyst: 10% Pd/C (5-10 wt% loading).
-
Solvent: Methanol or Ethanol.
-
Conditions:
atmosphere (balloon pressure or 1-3 bar). -
Mechanism: Palladium catalyzes the cleavage of the benzylic C-O bond of the carbamate, releasing toluene and carbamic acid, which spontaneously decarboxylates to the free amine.
-
Note: The p-methoxy group is stable under these conditions, unlike conditions using Lewis acids.
Method B: Acidic Cleavage (Caution)
-
Reagent: HBr in Acetic Acid or TFA/Thioanisole.
-
Risk: The electron-rich p-methoxy ring makes the benzylic position prone to
type cleavage. Strong acids may cleave the cumyl-nitrogen bond rather than the Cbz-nitrogen bond, generating a p-methoxycumyl cation and benzyl carbamate. Avoid this method unless hydrogenolysis is contraindicated.
Analytical Characterization (Self-Validation)
To ensure the integrity of CAS 1403483-88-4, researchers must verify specific spectral fingerprints.
| Technique | Diagnostic Signal | Structural Inference |
| 1H NMR (CDCl3) | Benzyl aromatic protons (Cbz group). | |
| Benzylic | ||
| Methoxy group ( | ||
| Gem-dimethyl protons (Singlet). Crucial for distinguishing from amphetamine derivatives. | ||
| 13C NMR | Carbamate carbonyl carbon. | |
| Methoxy carbon. | ||
| Gem-dimethyl carbons. | ||
| Mass Spectrometry | Protonated molecular ion. | |
| Fragment | Tropylium ion (Benzyl group). |
References
-
PubChem Compound Summary. (2025). Benzyl (2-(4-methoxyphenyl)propan-2-yl)carbamate (CAS 1403483-88-4).[1][2][3][4][5] National Center for Biotechnology Information. Retrieved from [Link]
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Authoritative text on Cbz protection/deprotection mechanisms).
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
Sources
- 1. 1823777-16-7|2-Oxazolidinone, 4-[3-(phenylmethoxy)phenyl]-|BLD Pharm [bldpharm.com]
- 2. 1823777-16-7|2-Oxazolidinone, 4-[3-(phenylmethoxy)phenyl]-|BLD Pharm [bldpharm.com]
- 3. 152898-91-4|Benzyl (4-methoxybenzyl)carbamate|BLD Pharm [bldpharm.com]
- 4. 152898-91-4|Benzyl (4-methoxybenzyl)carbamate|BLD Pharm [bldpharm.com]
- 5. 75383-61-8|Benzyl (3-hydroxybenzyl)carbamate|BLD Pharm [bldpharm.com]
